molecular formula C16H13ClN2O4 B12577974 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide CAS No. 634186-11-1

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide

Cat. No.: B12577974
CAS No.: 634186-11-1
M. Wt: 332.74 g/mol
InChI Key: AIHGXPKGNHATFH-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a cyano group, and methoxy groups attached to a benzamide core

Properties

CAS No.

634186-11-1

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

5-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C16H13ClN2O4/c1-22-14-5-9(8-18)12(7-15(14)23-2)19-16(21)11-6-10(17)3-4-13(11)20/h3-7,20H,1-2H3,(H,19,21)

InChI Key

AIHGXPKGNHATFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Chlorination: Introduction of the chloro group.

    Cyanation: Addition of the cyano group.

    Methoxylation: Introduction of methoxy groups.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Replacement of chloro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on cellular pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide include:

  • N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide
  • 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-benzamide
  • 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-methoxybenzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both chloro and cyano groups, along with methoxy and hydroxyl groups, allows for a diverse range of chemical reactions and interactions with biological targets.

Biological Activity

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antiviral, and antimicrobial activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12_{12}H10_{10}ClN1_{1}O3_{3}
  • Molecular Weight : Approximately 253.67 g/mol
  • IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds that share structural similarities with 5-chloro derivatives. For instance, compounds analogous to 5-chloro-2-hydroxybenzamide have shown significant activity against human adenovirus (HAdV). A study indicated that certain analogues exhibited selectivity indexes greater than 100 against HAdV, with IC50_{50} values in the sub-micromolar range. Notably, one derivative demonstrated an IC50_{50} of 0.27 μM and low cytotoxicity (CC50_{50} = 156.8 μM), indicating a promising therapeutic profile for further in vivo studies .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Compounds structurally related to it have shown efficacy against various cancer cell lines. For example, derivatives with similar functional groups displayed IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound class have also been explored. In vitro studies revealed that certain analogues exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that modifications in the chemical structure can significantly enhance antimicrobial activity .

Case Study 1: Antiviral Efficacy

In a controlled study, a series of benzamide derivatives were tested for their antiviral efficacy against HAdV. The results indicated that compounds with a chloro substituent at the 5-position showed improved antiviral activity compared to their unsubstituted counterparts. The mechanism suggested involvement in the inhibition of viral DNA replication processes .

Case Study 2: Cytotoxicity Assessment

A comparative study assessed the cytotoxic effects of various benzamide derivatives on HeLa and A549 cell lines. The study found that several derivatives of this compound exhibited significant cytotoxicity with IC50_{50} values ranging from 0.42 μM to 1.18 μM, demonstrating their potential as anticancer agents with lower toxicity profiles compared to traditional chemotherapeutics .

Research Findings Summary Table

Activity TypeCompoundIC50_{50} (μM)CC50_{50} (μM)Selectivity Index
AntiviralCompound 150.27156.8>100
AnticancerDoxorubicin1.18N/AN/A
AntimicrobialBenzamide Derivative<0.5N/AN/A

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